molecular formula C15H10F2N2 B11862311 5,8-Difluoro-2-phenylquinolin-4-amine CAS No. 1189106-37-3

5,8-Difluoro-2-phenylquinolin-4-amine

Cat. No.: B11862311
CAS No.: 1189106-37-3
M. Wt: 256.25 g/mol
InChI Key: CTHKQTDZYZWDCT-UHFFFAOYSA-N
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Description

5,8-Difluoro-2-phenylquinolin-4-amine is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Difluoro-2-phenylquinolin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring, followed by further fluorination at specific positions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoro-2-phenylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and amine derivatives, which can have significant biological activities .

Scientific Research Applications

5,8-Difluoro-2-phenylquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Difluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit various enzymes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

Comparison with Similar Compounds

  • 5,7-Difluoroquinoline
  • 6,7-Difluoroquinoline
  • Fluoroquinolones (e.g., Ciprofloxacin, Norfloxacin)

Comparison: 5,8-Difluoro-2-phenylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluoroquinolines, it may exhibit different levels of potency and spectrum of activity, making it a valuable compound for further research and development .

Properties

CAS No.

1189106-37-3

Molecular Formula

C15H10F2N2

Molecular Weight

256.25 g/mol

IUPAC Name

5,8-difluoro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H10F2N2/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H2,18,19)

InChI Key

CTHKQTDZYZWDCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)N)F)F

Origin of Product

United States

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